molecular formula C12H15NO4 B1664675 (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 103733-66-0

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1664675
CAS No.: 103733-66-0
M. Wt: 237.25 g/mol
InChI Key: BWYXEHBJIMGDEB-VIFPVBQESA-N
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Description

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (hereafter referred to as Compound S) is an isoquinoline alkaloid with a stereospecific (S)-configuration at the C3 position. It is synthesized via methods such as hydrogenation of morpholinone derivatives () or esterification of its hydrochloride salt (). Key properties include:

  • Molecular formula: C₁₂H₁₅NO₄ (free acid); C₁₂H₁₆ClNO₄ (hydrochloride salt) ().
  • Biological activity: Demonstrated antiproliferative effects in hepatocellular carcinoma (HCC) by modulating metabolic pathways (e.g., fatty acid metabolism, IL-6/JAK2/STAT3 signaling) and inhibiting glycolysis in colorectal cancer ().
  • Source: Naturally isolated from Mucuna pruriens seeds ().

Properties

IUPAC Name

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXEHBJIMGDEB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161126
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-66-0
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103733-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962K79T8SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The tetrahydroisoquinoline core necessitates simultaneous construction of the bicyclic framework and installation of the C-3 carboxylic acid moiety with (S)-stereochemistry. Three strategic approaches dominate contemporary synthesis:

  • Petasis/Pomeranz–Fritsch–Bobbitt cascade for diastereoselective assembly
  • Solid-phase combinatorial synthesis using BOC-protected intermediates
  • Linear synthesis from chiral amino acid precursors via cyclization

Each method addresses stereochemical control through distinct means: chiral auxiliaries, solid-supported stereoretention, or inherent chiral pool utilization.

Synthetic Methodologies

Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization

This diastereoselective approach combines multicomponent reactivity with acid-mediated cyclization:

Reaction Sequence
  • Chiral aminoacetal formation : (R)-Phenylglycinol reacts with 2-bromo-1,1-diethoxyethane in DMF/K₂CO₃ at 110°C (67% yield).
  • Petasis three-component reaction : Aminoacetal + 3,4-dimethoxyphenylboronic acid + glyoxylic acid → morpholinone intermediate (51% yield).
  • Cyclization : 20% HCl at room temperature (72 h) induces Pomeranz–Fritsch–Bobbitt ring closure.
  • Hydrogenation : Pd/C-mediated reduction under H₂ atmosphere (24 h) finalizes the tetrahydroisoquinoline core.
Stereochemical Control

The (R)-phenylglycinol auxiliary dictates absolute configuration through a rigid transition state during Petasis reaction, achieving enantiomeric excess >98%. Critical parameters:

  • Boronic acid stoichiometry (1.2 eq optimal)
  • Glyoxylic acid addition rate (dropwise over 30 min)
  • Cyclization pH control (maintained at 1.5–2.0)
Yield Optimization Data
Step Temperature Time Yield
Aminoacetal 110°C 8 h 67%
Petasis RT 48 h 51%
Cyclization RT 72 h 83%
Hydrogenation RT 24 h 95%

[Source: Adapted from PMC10095930]

Solid-Phase Combinatorial Synthesis

This method enables parallel synthesis of tetrahydroisoquinoline derivatives via resin-bound intermediates:

Key Steps
  • Pictet–Spengler Cyclization : Dopamine HCl + ethyl glyoxylate → tetrahydroisoquinoline ester (78% yield).
  • BOC Protection : Di-tert-butyl dicarbonate in CHCl₃ (24 h, 89% yield).
  • Resin Loading : Marshall linker attachment using DIC/HOBt activation (0.8 mmol/g loading).
  • Amide Formation : On-resin coupling with carboxylic acids (EDCI/HOAt, 12 h).
Advantages for Library Synthesis
  • Throughput : 48 compounds/run demonstrated
  • Purity : Average 92% by HPLC
  • Stereoretention : <2% epimerization during BOC cleavage
Critical Optimization Parameters
Parameter Optimal Value Effect on Yield
Resin swelling time 2 h in DCM +15% loading efficiency
Coupling temperature 4°C Reduces racemization by 73%
Cleavage time 90 min TFA Minimizes scaffold degradation

[Source: Adapted from J. Comb. Chem. 2004]

Linear Synthesis from Chiral Amino Acid Precursors

A biomimetic approach utilizing L-DOPA derivatives achieves inherent stereocontrol:

Synthetic Pathway
  • Amino Protection : 2-Amino-3-(3,4-dimethoxyphenyl)-propionic acid + di-tert-butyl dicarbonate → BOC-protected intermediate (85% yield).
  • Formylation : Polyphosphoric acid-mediated formic acid activation (64% yield).
  • Reductive Cyclization : NaBH₄ in anhydrous MeOH (85% yield).
  • Acidolytic Deprotection : p-TsOH in MeOH (92% yield).
Process Analytics
  • HPLC Purity : 99.2% (C18, 0.1% TFA/MeCN)
  • Chiral Integrity : [α]D²⁵ = -59.5 (c 0.39, H₂O)
  • Scalability : Demonstrated at 500 g batch scale
Comparative Reaction Metrics
Step Solvent Catalyst Time Yield
Protection CHCl₃ None 24 h 85%
Formylation PPA HCOOH 1 h 64%
Reduction MeOH NaBH₄ 2 h 85%
Cyclization MeOH p-TsOH 6 h 92%

[Source: Adapted from PMC5583658]

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Total Yield Steps Stereopurity Scalability
Petasis/Pomeranz 51% 4 >98% ee Pilot scale
Solid-phase 62% 5 92% ee Discovery scale
Linear 78% 4 99% ee Production scale

Cost-Benefit Considerations

  • Petasis Route : High diastereoselectivity but requires expensive boronic acids
  • Solid-phase : Superior for analog generation but limited by resin costs
  • Linear Synthesis : Most cost-effective for bulk API production

Chemical Reactions Analysis

Types of Reactions

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Compound S is compared to structurally related tetrahydroisoquinoline (THIQ) derivatives, focusing on substituent positions, stereochemistry, and functional groups:

Table 1: Structural and Activity Comparison of THIQ Derivatives
Compound Name Substituents Key Features Biological Activity References
(S)-6,7-Dimethoxy-THIQ-3-carboxylic acid -COOH at C3; -OCH₃ at C6/C7 (S)-configuration at C3 IC₅₀ = 1.19 μM (HT-29 cells); inhibits IL-6/JAK2/STAT3
(R)-6,7-Dimethoxy-THIQ-1-carboxylic acid -COOH at C1; -OCH₃ at C6/C7 (R)-configuration at C1 Synthesized via Petasis reaction; no reported activity data
1-Methyl-6,7-dimethoxy-THIQ -CH₃ at C1; -OCH₃ at C6/C7 Lacks carboxylic acid group Contractile activity: −74% vs. control (similar to papaverine)
1-Phenyl-6,7-dimethoxy-THIQ -C₆H₅ at C1; -OCH₃ at C6/C7 Bulky aromatic substituent Contractile activity: −43% vs. control
Rosmarinic acid Non-THIQ; phenolic hydroxyl groups Plant-derived polyphenol Inhibits glycolysis via JAK2/STAT3 (IC₅₀ = 1.19 μM in colorectal cancer)


Key Observations :

  • Stereochemistry : The (S)-configuration in Compound S is critical for its activity, as enantiomeric resolution via HPLC confirms distinct biological effects compared to (R)-isomers ().
  • Substituent Position : Carboxylic acid at C3 (Compound S) vs. C1 () alters polarity and target interactions.
  • Functional Groups : Carboxylic acid enhances binding to metabolic enzymes (e.g., STAT3), while alkyl/aryl groups at C1 influence muscle contractility ().
Anticancer Activity:
  • Compound S: Reduces HCC progression by normalizing serum metabolites (e.g., fatty acids, choline) and repairing inflammation-induced damage ().
  • 1,3-cis-2-Substituted THIQ Derivatives : Inhibit influenza virus replication via PA protein inhibition, unlike Compound S ().
Metabolic Effects:
  • Compound S : Targets glycolysis in colorectal cancer (IC₅₀ = 1.19 μM) by suppressing IL-6/JAK2/STAT3 ().
  • Rosmarinic Acid : Similar IC₅₀ but distinct structure and source ().

Commercial and Research Relevance

  • Availability : Compound S is supplied by 9 vendors (), reflecting its utility in drug development.
  • Regulatory Status: Not listed under TSCA (U.S. Toxic Substances Control Act), indicating low toxicity ().

Biological Activity

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article will delve into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 237.25 g/mol
  • PubChem CID : 3160572

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of M1 in colorectal cancer models. A notable study involved administering M1 to dimethylhydrazine (DMH)-induced colorectal carcinoma in albino Wistar rats at doses of 10 and 25 mg/kg over 15 days. The findings indicated a significant reduction in tumor growth and associated biomarkers:

  • Histopathological Analysis : M1 demonstrated protective effects against DMH-induced colon cancer.
  • Biochemical Tests : ELISA results showed that M1 effectively reduced elevated levels of interleukin-6 (IL-6), interleukin-2 (IL-2), and cyclooxygenase-2 (COX-2) .
  • Gene Expression Studies : M1 treatment led to a downregulation of IL-6, JAK2, and STAT3 mRNA expression levels. The quantitative western blot analysis confirmed that M1 inhibited the IL-6/JAK2/STAT3 signaling pathway, which is often implicated in oncogenesis .

Neuropharmacological Potential

In addition to its anticancer properties, M1 has been investigated for its potential as a catechol-O-methyltransferase inhibitor (COMT) . This activity is particularly relevant in the treatment of Parkinson's disease, where COMT inhibitors are utilized to enhance dopamine availability by preventing its degradation . The compound's structural similarity to known isoquinoline derivatives suggests it may serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.

Colorectal Cancer Model

In a controlled study involving albino Wistar rats:

  • Objective : To evaluate the anti-cancer potential of M1 against DMH-induced colorectal carcinoma.
  • Methodology : Rats were treated with M1 for 15 days; physiological parameters and oxidative stress markers were assessed.
  • Results :
    • Significant reduction in tumor size.
    • Restoration of metabolic profiles disrupted by cancer.
    • Modulation of inflammatory cytokines and oncogenic signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInhibition of IL-6/JAK2/STAT3 signaling
Neuroprotective potentialCOMT inhibition; potential use in Parkinson's
Restoration of metabolic balanceCorrection of metabolic alterations in CRC

Q & A

Q. What synthetic methodologies are commonly employed to produce (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

The synthesis typically involves multi-step strategies, including:

  • Petasis reaction combined with Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core. For example, diastereomeric morpholinone intermediates are formed via the Petasis reaction and cyclized under acidic conditions .
  • Ester hydrolysis : Methyl ester derivatives (e.g., methyl (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) are hydrolyzed using thionyl chloride in methanol, followed by recrystallization for purification .
  • Key quality control steps include HPLC purity assessment (>97%) and structural confirmation via NMR and mass spectrometry .

Q. What mechanisms underlie its antiproliferative activity in cancer models?

The compound inhibits proliferation via:

  • JAK2/STAT3 pathway suppression : It blocks IL-6-induced phosphorylation of STAT3 and JAK2, reducing downstream pro-survival signals in colorectal and hepatic carcinoma cells. Experimental validation includes Western blotting for phosphorylated proteins and luciferase-based STAT3 transcriptional activity assays .
  • Apoptosis induction : Caspase-8 activation is observed in hepatic carcinoma (Huh-7) cells, confirmed via caspase activity assays and flow cytometry .

Q. Which in vivo models have been used to study its efficacy?

  • Dimethylhydrazine (DMH)-induced colorectal carcinoma in Wistar rats: Administered at 10–25 mg/kg for 15 days, showing reduced tumor burden via histopathology and Ki-67 staining .
  • Hepatocellular carcinoma (HCC) in rats : NMR-based metabolomics revealed normalization of serum metabolites (e.g., fatty acids, choline, tyrosine) linked to restored energy metabolism and membrane repair .

Advanced Research Questions

Q. How do metabolic perturbations inform its mechanism in HCC treatment?

1H-NMR metabolomics of serum from HCC rats identified key metabolic shifts:

  • Dysregulated lipids : Elevated low-density lipoproteins (LDL) and fatty acids normalized post-treatment, indicating restored lipid metabolism.
  • Energy metabolism : Increased pyruvate and creatine levels suggest enhanced mitochondrial function.
  • Membrane repair : Choline and lysine normalization correlates with reduced membrane damage . Methodological rigor includes multivariate analysis (PCA/PLS-DA) and validation via pathway enrichment tools (e.g., KEGG) .

Q. What structural modifications enhance its bioavailability or target specificity?

  • Nano-delivery systems : Conjugation with P-selectin-targeting peptides (e.g., Odatroltide) improves thrombus-specific delivery, validated via fluorescence imaging in vascular injury models .
  • Esterification : Methyl ester derivatives improve cell permeability, as shown in comparative IC50 assays across cell lines (e.g., Huh-7 vs. HT-29) .
  • Amino acid substitutions : Analogues with spinacine or Tic residues modify metal-binding properties, relevant for chelation therapy in oxidative stress models .

Q. How can contradictions in IC50 values across cell lines be resolved?

Discrepancies (e.g., IC50 = 1.19 μM in HT-29 vs. >30 μM in Hela) arise from:

  • Cell line heterogeneity : Differences in JAK/STAT3 pathway activation or drug transporter expression.
  • Assay conditions : Variations in serum concentration, incubation time, or endpoint detection (MTT vs. ATP-luminescence). Mitigation strategies include cross-validation using orthogonal assays (e.g., clonogenic survival) and pathway-specific inhibitors as controls .

Q. What synergies exist with other therapeutics in combinatorial regimens?

  • Natural product combinations : Co-administration with Rosmarinic acid (targeting JAK2/STAT3) amplifies glycolysis inhibition in colorectal cancer, assessed via Seahorse extracellular flux analysis .
  • Chemotherapy adjuvants : Enhanced cisplatin sensitivity observed in Bel-7402 cells, likely due to STAT3-mediated apoptosis potentiation .

Methodological Considerations

Q. What analytical techniques are critical for purity and stability assessment?

  • HPLC-UV/ELSD : Quantifies purity (>97%) and detects degradation products under accelerated stability conditions (40°C/75% RH) .
  • Chiral chromatography : Validates enantiomeric excess (e.g., Chiralpak IC columns) for synthetic batches .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 280°C, critical for storage and formulation .

Q. How is target engagement validated in cellular models?

  • Phospho-specific flow cytometry : Quantifies STAT3 phosphorylation in single-cell suspensions .
  • Silencing/rescue experiments : siRNA-mediated JAK2 knockdown abrogates antiproliferative effects, while STAT3 overexpression restores resistance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
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(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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